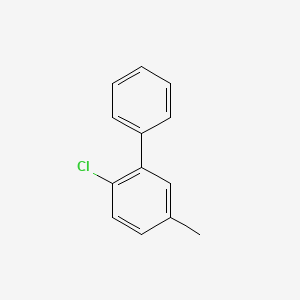

2-Chloro-5-methyl-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11Cl |

|---|---|

Molecular Weight |

202.68 g/mol |

IUPAC Name |

1-chloro-4-methyl-2-phenylbenzene |

InChI |

InChI=1S/C13H11Cl/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

LIZPPFGYOGLJAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Methyl Biphenyl and Analogous Halogenated Methylbiphenyls

Established Cross-Coupling Strategies for Biaryl Synthesis

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. For biphenyl (B1667301) synthesis, these reactions typically involve the palladium-, nickel-, or copper-catalyzed coupling of two aryl fragments.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the environmental benignity of its boron-based reagents. mdpi.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate to form a C-C bond. libretexts.org For the synthesis of a compound like 2-Chloro-5-methyl-biphenyl, this could involve reacting a chloromethyl-substituted aryl halide with a corresponding arylboronic acid, or vice-versa.

The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org The choice of catalyst, often a palladium complex with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, is crucial for efficiency. nih.gov For instance, the coupling of bromobenzene (B47551) with phenylboronic acid has been demonstrated using various NHC-Pd(II) complexes, highlighting the versatility of the catalytic system. nih.gov Efficient coupling has also been developed for halogenated aminopyrazoles with a range of aryl boronic acids, showing that chloro and bromo derivatives can be superior to iodo-derivatives due to a reduced tendency for dehalogenation. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Conditions

| Coupling Partners | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid and Haloarenes | Pd(PPh₃)₄ | Various | Various | Various | Not specified | libretexts.org |

| 4-Acetamidophenyl-1-pinacolatoboron ester and Fmoc-4-bromophenylalanine | PdCl₂ | Na₂CO₃ | THF/ethylene glycol | 66 °C | 81% | mdpi.com |

| Bromobenzene and Phenylboronic acid | NHC-Pd(II) complexes | KOH | H₂O/2-propanol | 82 °C | Not specified | nih.gov |

| Halogenated aminopyrazoles and Aryl boronic acids | Not specified | Not specified | Not specified | Not specified | Not specified | nih.gov |

The Kumada and Negishi reactions are powerful alternatives for biaryl synthesis, each utilizing different organometallic reagents.

The Kumada coupling , first reported in 1972, employs a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It is a cost-effective method for producing unsymmetrical biaryls. organic-chemistry.org For example, the reaction of chloromethylbenzene with (methoxyphenyl)magnesium bromide in the presence of a nickel or palladium complex yields 4'-methoxy-2-methyl-biphenyl (B1599711) with high efficiency (87% with Ni, 94% with Pd). rsc.org However, the high reactivity of Grignard reagents can limit its functional group compatibility. organic-chemistry.org

The Negishi coupling utilizes organozinc reagents, which are generally more tolerant of functional groups than their Grignard counterparts. acs.org This palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide offers a mild and highly selective route to biaryls. rsc.orgacs.org The reaction proceeds through a similar catalytic cycle of oxidative addition, transmetalation (with the organozinc species), and reductive elimination. acs.org While highly effective, the synthesis of hippadine, an indole (B1671886) alkaloid, via Kumada and Negishi couplings failed to produce the desired product under the tested conditions, whereas Suzuki and Stille reactions were successful, illustrating that the optimal coupling strategy is substrate-dependent. nih.gov

Table 2: Comparison of Kumada and Negishi Coupling

| Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Kumada Coupling | Grignard Reagent (R-MgX) | Ni or Pd | High reactivity, cost-effective reagents | Limited functional group tolerance |

| Negishi Coupling | Organozinc (R-ZnX) | Pd or Ni | Good functional group tolerance, high chemo- and regioselectivity | Requires preparation of organozinc reagents |

The Ullmann reaction , first reported in 1901, is a classic method for synthesizing symmetrical biaryls by coupling two molecules of an aryl halide using copper metal at high temperatures. wikipedia.orgbyjus.com A typical example is the conversion of ortho-chloronitrobenzene to 2,2'-dinitrobiphenyl (B165474) using a copper-bronze alloy. wikiwand.com Traditional Ullmann conditions are often harsh and can result in erratic yields. wikipedia.orgwikiwand.com Modern variations have improved the reaction, but it is often superseded by palladium-catalyzed methods. wikiwand.com The reaction can also be used to form unsymmetrical biaryls if one reactant is used in excess. byjus.com

The Wurtz-Fittig reaction is a related method that involves the reaction of an aryl halide with an alkyl halide and sodium metal in dry ether to produce a substituted aromatic compound. byjus.com It differs from the Ullmann reaction, which couples two aryl halides using copper. byjus.com These classical methods, while historically significant, are generally less favored today for complex syntheses due to the harsh conditions and limited scope compared to modern cross-coupling strategies.

Direct Functionalization Pathways for Biphenyl Cores

An alternative strategy to building the biphenyl from smaller pieces is to start with a biphenyl or methylbiphenyl core and introduce the required chloro- and methyl- groups through direct functionalization reactions.

Achieving regioselectivity—the control of where a functional group is placed on a molecule—is a critical challenge in organic synthesis. For a compound like 2-Chloro-5-methyl-biphenyl, this would involve the selective chlorination of 3-methylbiphenyl (B165614) at the 2-position. Electrophilic aromatic substitution is the primary mechanism for halogenating aromatic rings. The directing effects of existing substituents (in this case, the methyl group and the second phenyl ring) and the choice of halogenating agent and catalyst are paramount.

For example, iron(III) has been used to catalyze the highly regioselective halogenation of 8-amidoquinolines, affording 5-halogenated products in excellent yields. mdpi.com In another case, the bromination of a 5-methoxybacteriochlorin with N-Bromosuccinimide (NBS) cleanly afforded the 15-bromo derivative, whereas the same reaction on the unsubstituted bacteriochlorin (B1244331) gave a mixture of products, demonstrating the powerful influence of directing groups. nih.gov Vanadium-dependent haloperoxidases have also been identified as enzymes capable of performing highly regioselective chlorination on natural product scaffolds. nih.gov These examples underscore the principle that achieving regiocontrol often requires specific directing groups or highly specialized catalytic systems.

Similar to halogenation, methylation can be performed on a pre-formed biphenyl scaffold. A robust palladium-catalyzed method has been developed for the methylation of aryl chlorides using potassium methyltrifluoroborate. semanticscholar.org This approach shows high functional group compatibility and has been applied to the late-stage methylation of complex, drug-like molecules. semanticscholar.orgacs.org For instance, a precursor to the drug Lidocaine, a sterically hindered aryl chloride, was successfully methylated using this method. acs.org This suggests that a molecule like 2-chlorobiphenyl (B15942) could potentially be methylated to introduce the methyl group at the desired position, although controlling the regioselectivity would be a significant challenge.

The photolysis of ortho-methylated monochlorobiphenyls has also been studied, indicating that the steric crowding from the ortho-substituents influences the molecule's excited state and reactivity. rsc.org While not a synthetic method, this research highlights the electronic and steric interplay between the chloro and methyl groups on the biphenyl core.

Friedel–Crafts Acylation and Related Electrophilic Substitutions

Friedel-Crafts acylation is a cornerstone of organic synthesis for forging carbon-carbon bonds on aromatic rings. masterorganicchemistry.comsapub.org The reaction involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.comgla.ac.uk This process is a form of electrophilic aromatic substitution where an acyl group is introduced onto the ring. masterorganicchemistry.combyjus.com

The mechanism proceeds through several key steps. First, the Lewis acid activates the acylating agent by coordinating to the halogen of the acyl halide, which facilitates the formation of a highly electrophilic acylium ion (RCO⁺). masterorganicchemistry.combyjus.com This acylium ion, which is resonance-stabilized, then acts as the electrophile. The aromatic ring attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wiley.com Finally, a weak base, typically the halide complex of the Lewis acid (e.g., AlCl₄⁻), abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. masterorganicchemistry.combyjus.com

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the introduced acyl group. The electron-withdrawing effect of the carbonyl moiety makes the resulting ketone product less reactive than the starting aromatic compound, thereby preventing subsequent acylations and ensuring mono-acylated products are predominantly formed. saskoer.caresearchgate.net

In the context of synthesizing a precursor for 2-chloro-5-methyl-biphenyl, one could envision the Friedel-Crafts acylation of a substituted benzene (B151609) ring, which is then followed by further transformations. For instance, the acylation of 4-chlorotoluene (B122035) with an appropriate acyl chloride would be a plausible route. The directing effects of the existing substituents (the activating methyl group and the deactivating but ortho-, para-directing chloro group) would influence the position of the incoming acyl group. A well-documented analogous reaction is the acylation of toluene (B28343) with acetyl chloride, which yields 4-methylacetophenone in high yield. sapub.org

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Toluene | Acetyl Chloride | AlCl₃ | 4-Methylacetophenone | 85 | sapub.org |

| Benzene | Acetyl Chloride | AlCl₃ | Acetophenone | Low (34) | sapub.org |

| Aromatic Ethers | Carboxylic Acids | Methanesulfonic Acid/Graphite | Aryl Ketones | Good | organic-chemistry.org |

| Benzene | Acid Anhydrides | AlCl₃ | Aromatic Ketones | N/A | sapub.org |

Emerging and Unconventional Synthetic Protocols

Beyond traditional methods, several novel strategies have been developed for the synthesis of substituted biphenyls, offering pathways that proceed under unique conditions or via unconventional mechanisms.

Gas-Phase Synthesis and Radical Additions

Recent research has unveiled an unconventional, low-temperature gas-phase method for preparing biphenyl and its methyl-substituted derivatives. rsc.orgosti.gov This protocol proceeds through a phenylethynyl addition–cyclization–aromatization mechanism. rsc.orguhmreactiondynamics.org The reaction is initiated by the bimolecular interaction of phenylethynyl radicals (C₆H₅CC) with conjugated dienes like isoprene (B109036) or 1,3-pentadiene. rsc.org The process involves a de-facto barrierless addition of the phenylethynyl radical to the diene, followed by a facile cyclization and subsequent hydrogen atom emission to yield the aromatized biphenyl product. rsc.orguhmreactiondynamics.org This method is significant as it challenges the perception of biphenyls being solely high-temperature markers and provides insight into low-temperature hydrocarbon chemistry. rsc.orguhmreactiondynamics.org

Radical mechanisms are also implicated in the formation of polychlorinated biphenyls (PCBs). The synthesis of PCBs can occur via direct chlorination of biphenyl catalyzed by FeCl₃, which proceeds through a free-radical mechanism. pjoes.com Another pathway involves chlorine atoms abstracting hydrogen from chlorobenzenes to form chlorophenyl radicals. These radicals can then react with another chlorobenzene (B131634) molecule, leading to the formation of PCBs through a dimerization process. researchgate.net

| Radical Species | Reactant | Mechanism | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Phenylethynyl Radical (C₆H₅CC) | Isoprene | Addition-Cyclization-Aromatization | Methylbiphenyl | Low-temperature, barrierless addition | rsc.orguhmreactiondynamics.org |

| Phenylethynyl Radical (C₆H₅CC) | 1,3-Pentadiene | Addition-Cyclization-Aromatization | Methylbiphenyl | Forms racemic mixtures of ortho- and meta-isomers | rsc.org |

| Chlorophenyl Radical | Chlorobenzene | Radical Dimerization | Polychlorinated Biphenyls (PCBs) | Precursor pathway in industrial processes | researchgate.net |

| Biphenyl | Chlorine | FeCl₃-catalyzed Radical Chlorination | Polychlorinated Biphenyls (PCBs) | Direct chlorination method | pjoes.com |

Synthesis via Enamino Ketones and Related Cyclization Reactions

A novel methodology for synthesizing substituted biphenyls utilizes aromatic enamino ketones as key intermediates. wisdomlib.org This multi-step approach begins with a Claisen condensation of an aromatic ketone with ethyl formate (B1220265) in the presence of a base like sodium methoxide, which produces a hydroxymethylene ketone. wisdomlib.org This intermediate is then reacted with a secondary amine, such as pyrrolidine, to form the corresponding enamino ketone. wisdomlib.org

The crucial biphenyl-forming step is a subsequent Knoevenagel condensation. The enamino ketone is refluxed with malononitrile (B47326) in dry benzene, with ammonium (B1175870) acetate (B1210297) as a catalyst, leading to cyclization and aromatization to afford the substituted biphenyl product. wisdomlib.org This method has been shown to produce functionalized biphenyls in moderate yields, around 40%. wisdomlib.org The versatility of this approach allows for the incorporation of various functional groups into the final biphenyl structure, making it a valuable tool for creating diverse derivatives. wisdomlib.org

| Reaction Step | Reactants | Key Reagents/Conditions | Intermediate/Product | Approx. Yield (%) | Reference |

|---|---|---|---|---|---|

| Claisen Condensation | Aromatic Ketone, Ethyl Formate | Sodium Methoxide, N₂ atmosphere | Hydroxymethylene Ketone | N/A | wisdomlib.org |

| Enamine Formation | Hydroxymethylene Ketone, Pyrrolidine | - | Enamino Ketone | N/A | wisdomlib.org |

| Knoevenagel Condensation/Cyclization | Enamino Ketone, Malononitrile | Ammonium Acetate, Reflux in Benzene | Substituted Biphenyl | ~40 | wisdomlib.org |

Multi-Component Reactions for Substituted Biphenyl Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot fashion to form a single product that incorporates substantial portions of all starting materials. researchgate.net This approach offers high atom economy, efficiency, and the ability to rapidly generate molecular complexity and diversity. researchgate.netresearchgate.net Several classical MCRs, such as the Ugi, Passerini, and Biginelli reactions, have been adapted for the synthesis of complex molecules, including those containing biphenyl scaffolds.

Ugi Reaction: This is a four-component reaction (4-CR) involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.gov The versatility of the Ugi reaction allows for the incorporation of a biphenyl moiety through any of the four components. For instance, using a biphenyl aldehyde or a biphenyl-containing amine can lead to peptidomimetics with a biphenyl backbone. nih.gov Post-Ugi transformations, such as cyclizations, can further elaborate the structure to create complex polycyclic systems. mdpi.com

Passerini Reaction: As one of the oldest MCRs, the Passerini reaction is a three-component reaction (3-CR) between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding an α-acyloxy amide. wikipedia.org Similar to the Ugi reaction, biphenyl groups can be introduced by using a biphenyl-substituted aldehyde or carboxylic acid. Research has shown that reaction conditions, such as the use of specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can significantly accelerate the reaction rate. nih.govacs.org

Biginelli Reaction: This three-component reaction involves an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs). mdpi.comresearchgate.net The use of biphenyl aldehydes in the Biginelli reaction has been reported to synthesize DHPMs containing a biphenyl substituent. mdpi.com Various catalysts, including nano-zirconium dioxide and Lewis acids, have been employed to improve yields and reaction conditions. mdpi.comrsc.org

| Reaction Name | Number of Components | Core Reactants | Core Product Structure | Potential for Biphenyl Incorporation | Reference |

|---|---|---|---|---|---|

| Ugi Reaction | Four | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Via any of the four starting materials | nih.govmdpi.com |

| Passerini Reaction | Three | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Via aldehyde/ketone or carboxylic acid | wikipedia.orgacs.org |

| Biginelli Reaction | Three | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Via aldehyde component | mdpi.comresearchgate.net |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 Methyl Biphenyl

Electrophilic Aromatic Substitution Reactions of Halogenated Methylbiphenyls

The biphenyl (B1667301) system can undergo electrophilic aromatic substitution on either of its two rings. The regiochemical outcome is governed by the directing effects of the substituents present. In the case of 2-Chloro-5-methyl-biphenyl, the substituted ring contains a chloro group (an ortho-, para-directing deactivator) and a methyl group (an ortho-, para-directing activator). The unsubstituted phenyl ring is also a target for substitution.

Research on the chloromethylation of biphenyl catalyzed by metal triflates shows the formation of various isomers, including 4-chloromethylbiphenyl and 2-chloromethylbiphenyl, as well as bis(chloromethyl) derivatives. researchgate.net The reaction consists of both electrophilic and nucleophilic substitution steps. researchgate.net Similarly, the nitration of 4-methylbiphenyl (B165694) is a known process, yielding products like 4-methyl-3'-nitrobiphenyl. rsc.org

For 2-Chloro-5-methyl-biphenyl, the directing effects can be summarized as follows:

Substituted Ring (2-chloro-5-methylphenyl ring): The methyl group at position 5 is an activating, ortho-, para-director, favoring substitution at positions 4 and 6. The chloro group at position 2 is a deactivating, ortho-, para-director, favoring substitution at positions 3 and 5 (relative to the chloro group). The combined effect typically leads to substitution at the position most strongly activated and least sterically hindered.

Unsubstituted Phenyl Ring: This ring is activated by the substituted phenyl group, which acts as a para-director. Therefore, electrophilic attack is most likely at the 4'-position.

Sulfonation of biphenyl itself is a known reaction that produces p-hydroxybiphenyl after hydrolysis. wikipedia.org For polychlorinated biphenyls (PCBs), metabolic processes can lead to hydroxylated and subsequently sulfonated products. acs.orgnih.gov While not a direct electrophilic substitution on the parent PCB, this demonstrates the introduction of sulfonate groups to the biphenyl core.

| Reagent/Reaction | Target Ring | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | Unsubstituted | 2-Chloro-5-methyl-4'-nitro-biphenyl | The unsubstituted ring is activated, and substitution occurs at the para position. |

| SO₃/H₂SO₄ (Sulfonation) | Unsubstituted | 4'-(2-Chloro-5-methyl-phenyl)-benzenesulfonic acid | Similar to nitration, the para position of the unsubstituted ring is most reactive. wikipedia.org |

| Br₂/FeBr₃ (Bromination) | Unsubstituted | 4'-Bromo-2-chloro-5-methyl-biphenyl | The unsubstituted ring is more susceptible to electrophilic attack than the deactivated substituted ring. |

Nucleophilic Substitution Reactions on the Biphenyl Core

Aryl halides, particularly unactivated ones like 2-Chloro-5-methyl-biphenyl, are generally resistant to classical SN2 nucleophilic substitution reactions due to the high strength of the C(sp²)-Cl bond and steric hindrance. wikipedia.org However, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, typically requiring either strong activation by electron-withdrawing groups at the ortho or para positions or the use of very strong nucleophiles/bases. uomustansiriyah.edu.iqlibretexts.org

The SNAr mechanism involves a two-step addition-elimination process where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org For this mechanism, the reactivity of halogens as leaving groups follows the order F > Cl ≈ Br > I, which is inverted compared to SN2 reactions. wikipedia.orguomustansiriyah.edu.iq This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen. uomustansiriyah.edu.iq

Since 2-Chloro-5-methyl-biphenyl lacks strong electron-withdrawing groups, its C-Cl bond is considered unactivated towards SNAr. rsc.org Nevertheless, such reactions can be forced or catalyzed. Transition metals like Ruthenium(II) or Chromium(0) can coordinate to the aromatic ring (η⁶-coordination), dramatically increasing its reactivity towards nucleophilic attack. rsc.org This approach has enabled the development of catalytic SNAr reactions for unactivated aryl chlorides, although they often require high temperatures. rsc.org Another pathway involves the elimination-addition (benzyne) mechanism, which requires extremely strong bases. uomustansiriyah.edu.iq

In the context of more complex systems, such as heteroaryl chlorides, SNAr reactions with amines can proceed readily without palladium catalysis, highlighting the importance of ring activation. nih.gov For non-activated aryl chlorides, metal-catalyzed coupling reactions (discussed in 3.3) are generally more common and efficient methods for forming new bonds at the chlorinated carbon.

Metal-Catalyzed Transformations and Selective Derivatization

The chlorine substituent on the 2-Chloro-5-methyl-biphenyl core serves as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions. These transformations are fundamental for C-C, C-N, and C-O bond formation, allowing for the selective derivatization of the biphenyl structure.

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by reacting an aryl halide with an organoboron compound, typically catalyzed by a palladium complex. rsc.org This reaction is widely used for the synthesis of complex biphenyls and polychlorinated biphenyls (PCBs). rsc.orgresearchgate.net The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

The Buchwald-Hartwig amination is another palladium-catalyzed reaction that enables the formation of C-N bonds from aryl halides and amines. This method has largely superseded classical SNAr reactions for the synthesis of N-arylamines due to its broad substrate scope and functional group tolerance. nih.gov

Other significant metal-catalyzed reactions applicable to 2-Chloro-5-methyl-biphenyl include:

Stille Coupling: Utilizes organotin reagents. rsc.org

Heck Coupling: Couples the aryl halide with an alkene. rsc.org

Sonogashira Coupling: Couples the aryl halide with a terminal alkyne. researchgate.net

Nickel-Catalyzed Coupling: Nickel catalysts can also be employed, sometimes offering different reactivity or being a more cost-effective alternative to palladium. rsc.orggoogle.com Iron-catalyzed systems have also been developed for cross-electrophile coupling of aryl chlorides. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid (Ar'-B(OH)₂) | Pd(OAc)₂ / Ligand, Base | Biaryl (Ar-Ar') | rsc.orgrsc.org |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(dba)₂ / Ligand, Base | Arylamine (Ar-NR₂) | nih.gov |

| Stille | Organostannane (Ar'-SnR₃) | Pd(0) complex | Biaryl (Ar-Ar') | rsc.org |

| Heck | Alkene (R-CH=CH₂) | Pd/C, Base | Arylalkene (Ar-CH=CH-R) | rsc.org |

| Sonogashira | Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | Arylalkyne (Ar-C≡C-R) | researchgate.net |

| Kumada | Grignard Reagent (Ar'-MgBr) | Ni(acac)₂ | Biaryl (Ar-Ar') | google.com |

Radical Processes and Their Influence on Reactivity

Radical reactions offer an alternative pathway for the transformation of 2-Chloro-5-methyl-biphenyl, primarily involving the homolytic cleavage of the carbon-chlorine bond. acs.orgnih.gov The C-Cl bond can be broken under thermal, photochemical, or pressure-induced conditions to generate a biphenyl radical and a chlorine radical. acs.orgnih.govnih.gov

The stability of the resulting aryl radical influences the bond dissociation energy (BDE). Computational studies using density functional theory (DFT) have shown that the decomposition of polychlorinated biphenyls (PCBs) proceeds via a multistep radical mechanism. acs.orgnih.govnih.gov The temperature and position of the chlorine atoms significantly affect the decomposition rate and product distribution. nih.gov

Once formed, the 5-methyl-biphenyl-2-yl radical is a highly reactive intermediate that can participate in various reactions, including:

Hydrogen Abstraction: Reacting with a hydrogen-donor solvent to form 3-methylbiphenyl (B165614).

Radical-Radical Coupling: Dimerizing or reacting with other radical species present in the system. numberanalytics.com

Aryl-Aryl Coupling: The Gomberg-Bachmann reaction, for instance, involves the formation of an aryl radical from a diazonium salt, which then attacks another aromatic ring to form a biaryl. wikipedia.org A similar radical-mediated aryl-aryl coupling has been demonstrated using titanium(III) chloride. acs.org

Recent studies on the decomposition of PCBs have highlighted that C–Cl bond breakage is a key step, leading to the formation of Cl radicals and dechlorinated molecules. nih.gov

Stereochemical Aspects of Reactivity, Including Atropisomerism Control

The presence of a substituent at the ortho-position (position 2) of the biphenyl core introduces a significant steric barrier to rotation around the C1-C1' single bond. wikipedia.org When this barrier is large enough to allow for the isolation of individual rotational isomers (rotamers) at room temperature, the phenomenon is known as atropisomerism . These stable, non-interconverting enantiomers are called atropisomers. rsc.org

2-Chloro-5-methyl-biphenyl, with its chloro group at the 2-position, is a candidate for exhibiting atropisomerism. The steric hindrance between the ortho-chloro substituent and the ortho-hydrogens of the other ring restricts free rotation, creating axial chirality. wikipedia.orgrsc.org

The control of axial chirality in the synthesis of biaryl compounds is a major goal in organic chemistry, as many atropisomeric compounds are used as chiral ligands and catalysts in asymmetric synthesis. rsc.organr.fr Several strategies have been developed to achieve this control:

Dynamic Kinetic Resolution: Involves the equilibration of atropisomers while one is selectively transformed or removed from the system. acs.org

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one atropisomer over the other during the aryl-aryl bond-forming step (e.g., in an asymmetric Suzuki coupling). rsc.org

Chirality Transfer: Using a pre-existing stereocenter in the molecule to direct the formation of the chiral axis. acs.orgrsc.org Studies have shown that central chirality can be relayed to the biaryl axis with high efficiency. rsc.org

The development of new methods for controlling atropisomers is an active area of research, with applications in the creation of molecular switches and materials. acs.orgnih.gov Dynamic covalent chemistry, for example, has been used to regulate axial chirality through stimuli-responsive systems. acs.orgnih.gov

Computational and Theoretical Investigations of 2 Chloro 5 Methyl Biphenyl and Substituted Biphenyls

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods provide insight into electron distribution, molecular orbital energies, and other electronic characteristics.

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of substituted biphenyls due to its balance of computational cost and accuracy. acs.org The B3LYP functional is frequently employed, often with basis sets like 6-31G or 6-311+G*, to optimize molecular geometries and calculate a range of electronic properties. ichem.mdrsc.orgresearchgate.net

Studies on various substituted biphenyls demonstrate that substituents significantly alter the electronic properties. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups changes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com This, in turn, affects the HOMO-LUMO energy gap, which is a critical indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.netresearchgate.net

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Biphenyl | -6.319 | -0.552 | 5.767 | 0.000 |

| Nitrogen Dioxide Biphenyl | -7.143 | -3.214 | 3.929 | 4.975 |

For even greater accuracy, particularly in calculating energy barriers and subtle electronic effects, researchers employ ab initio methods. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are computationally more intensive than DFT but are based on first principles without empirical parameterization. rsc.orgresearchgate.net

Ab initio calculations have been crucial in resolving discrepancies between theoretical predictions and experimental data for the torsional barriers in biphenyl itself. researchgate.net They have also been used to interpret inner-shell excitation spectra, where features can be linked to the extent of π-π interaction between the aromatic rings, which is in turn related to the torsional angle. nih.gov For substituted biphenyls, ab initio methods provide a benchmark for assessing the performance of various DFT functionals and are essential for obtaining reliable geometries of ground and transition states. acs.orgmdpi.com In the case of 2-Chloro-5-methyl-biphenyl, high-level ab initio calculations would be the gold standard for characterizing its rotational barrier and the subtle electronic interplay between its chloro and methyl substituents.

Conformational Analysis and Molecular Dynamics Simulations

The defining structural feature of biphenyl and its derivatives is the torsional or dihedral angle between the two phenyl rings. This angle results from a balance between steric repulsion, which favors a twisted conformation, and π-conjugation, which favors a planar one. acs.org

The size and position of substituents dramatically influence the preferred torsional angle and the energy barrier to rotation around the central carbon-carbon bond. Ortho-substituents, in particular, cause significant steric hindrance, leading to larger twist angles and higher rotational barriers compared to unsubstituted biphenyl. acs.orgacs.orgrsc.org

Computational studies, primarily using DFT, have successfully modeled this phenomenon. For 2-chlorobiphenyl (B15942), a close analog to the title compound, the calculated twist angle is approximately 59.9°, a significant increase from the ~45° angle in gaseous biphenyl. acs.org The corresponding energy barrier to rotation (the energy of the planar conformation) is calculated to be 7.6 kcal/mol, much higher than the 2.2 kcal/mol for biphenyl. acs.org The presence of a methyl group at the 5-position (meta) in 2-Chloro-5-methyl-biphenyl is expected to have a much smaller steric impact on the torsional angle compared to the ortho-chloro group. rsc.org However, adjacent meta-substituents can exert a "buttressing" effect, indirectly increasing the effective size of the ortho-substituent and further raising the rotational barrier. libretexts.org

| Compound | Calculated Twist Angle (φ) | Experimental Twist Angle (φ) | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Biphenyl | 42.5° | ~45° (gas) | 2.2 |

| 2-Fluoro Biphenyl | 45.1° | 54.1° (solid) | 3.0 |

| 2-Chloro Biphenyl | 59.9° | N/A | 7.6 |

| 2-Bromo Biphenyl | 63.6° | N/A | 8.6 |

| 2,2'-Dimethyl Biphenyl | 90.7° | N/A | 16.7 |

The conformation of biphenyls is not solely an intrinsic property but can be influenced by the surrounding environment. mdpi.com Solute-solvent interactions can alter the conformational landscape. acs.org Molecular dynamics (MD) simulations, often using polarizable force fields parameterized from quantum mechanical data, are employed to study these effects. mdpi.com

Studies have shown that the solvent can impact the rotational energy profile. For instance, in a study on an axially chiral biphenyl, polar solvents like water were found to increase the energy barrier for rotation compared to less polar solvents. mdpi.com A phenomenological model applied to the solubility of substituted biphenyls in methanol/water mixtures also allows for the separation of general medium effects (solvophobic effects) from specific solvation effects, providing a quantitative way to predict how solvent composition affects these molecules. nih.gov For 3,3′,5,5′-tetrachlorobiphenyl, NMR studies in a nematic liquid crystal solvent confirmed a twisted conformation with a dihedral angle of about 34°, suggesting that solvent effects were present but relatively small. rsc.org

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying transition states, and predicting product distributions. For substituted biphenyls, theoretical studies have explored mechanisms such as electrophilic aromatic substitution and acid-catalyzed isomerizations. researchgate.netyoutube.com

In electrophilic aromatic substitution, the existing substituents on the biphenyl rings direct the position of the incoming electrophile. youtube.com For 2-Chloro-5-methyl-biphenyl, the ortho-chloro group is deactivating but ortho-, para-directing, while the meta-methyl group is activating and ortho-, para-directing relative to its own position. Theoretical calculations of intermediate structures (sigma complexes) can predict the most likely sites of substitution by comparing their relative stabilities. youtube.com

Similarly, the mechanism of acid-catalyzed isomerization of substituted biphenyls has been elucidated through a combination of experiment and theory. researchgate.net Computational modeling showed that the product distribution is determined not by the stability of the final neutral products, but by the relative stability of the intermediate carbocations formed during the reaction. researchgate.net Such theoretical models provide a powerful predictive tool for designing rational syntheses of specific biphenyl isomers.

Spectroscopic and Advanced Analytical Characterization Methodologies for 2 Chloro 5 Methyl Biphenyl

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Chloro-5-methyl-biphenyl (C₁₃H₁₁Cl), both ¹H and ¹³C NMR spectra provide critical data regarding the number and environment of hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the unsubstituted phenyl ring typically appear in the range of δ 7.3-7.6 ppm. The three protons on the substituted ring will display a more complex pattern due to their unique chemical environments influenced by both the chloro and methyl substituents. The methyl group protons are expected to appear as a sharp singlet at approximately δ 2.4 ppm.

¹³C NMR: The carbon NMR spectrum will exhibit 13 distinct signals, assuming free rotation around the biphenyl (B1667301) bond. The carbon of the methyl group is anticipated to resonate at a characteristic chemical shift of around δ 21 ppm. The signals for the aromatic carbons will appear in the downfield region (δ 120-145 ppm). The carbons directly bonded to the chlorine atom and the other phenyl ring (ipso-carbons) will have characteristic shifts influenced by these substituents.

Table 1: Predicted NMR Data for 2-Chloro-5-methyl-biphenyl (Note: These are estimated values based on data for analogous compounds.)

| Analysis Type | Signal | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Aromatic Protons (unsubstituted ring) | 7.30 - 7.60 (multiplet, 5H) | |

| Aromatic Protons (substituted ring) | 7.10 - 7.40 (multiplet, 3H) | ||

| Methyl Protons (-CH₃) | ~2.40 (singlet, 3H) | ||

| ¹³C NMR | Methyl Carbon (-CH₃) | ~21.0 | |

| Aromatic Carbons (CH) | 126.0 - 131.0 | Multiple signals expected. | |

| Quaternary Carbons (C-Cl, C-C, C-CH₃) | 132.0 - 143.0 | Includes ipso-carbons. |

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information on the functional groups and vibrational modes of the molecule.

FTIR Spectroscopy: The FTIR spectrum of 2-Chloro-5-methyl-biphenyl is expected to show characteristic absorption bands. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H in-plane and out-of-plane bending vibrations. The C-Cl stretching vibration typically appears in the fingerprint region, often between 1000 and 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. For chlorobiphenyls, certain peaks are characteristic. Based on studies of 2-chlorobiphenyl (B15942), a strong Raman peak corresponding to the C-C bridge bond stretching mode is expected around 1297 cm⁻¹. researchgate.net Other significant features include the CCC trigonal breathing mode near 1000 cm⁻¹ and various ring deformation modes. researchgate.net Notably, 2-chlorobiphenyl exhibits a strong, characteristic peak around 432 cm⁻¹, which could be a useful fingerprint for this substitution pattern. researchgate.net

Table 2: Key Vibrational Frequencies for 2-Chloro-5-methyl-biphenyl (Based on general data and specific findings for 2-chlorobiphenyl)

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | FTIR/Raman | ~3100 - 3000 | researchgate.net |

| C-C Bridge Stretch | Raman | ~1297 | researchgate.net |

| Ring C=C Stretch | FTIR/Raman | ~1600 | researchgate.net |

| CCC Trigonal Breathing | Raman | ~1000 | researchgate.net |

| C-H In-plane Bend | FTIR/Raman | ~1100 - 1050 | researchgate.net |

| C-Cl Stretch | FTIR | ~1000 - 700 | |

| CCC Ring Deformation | Raman | ~760, ~680, ~432 | researchgate.net |

Mass Spectrometry (MS) and High-Resolution Techniques

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For 2-Chloro-5-methyl-biphenyl (C₁₃H₁₁Cl), the nominal molecular weight is 202 g/mol .

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 202. A key feature for chlorinated compounds is the isotopic pattern; due to the natural abundance of the ³⁷Cl isotope, an [M+2]⁺ peak at m/z 204 will be observed with an intensity approximately one-third of the [M]⁺ peak. Common fragmentation pathways for polychlorinated biphenyls (PCBs) include the loss of a chlorine atom, leading to a fragment at m/z 167, followed by further fragmentation of the biphenyl backbone.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous confirmation of the elemental formula. The calculated exact mass for C₁₃H₁₁³⁵Cl is 202.0549. This technique is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted Mass Spectrometry Data for 2-Chloro-5-methyl-biphenyl

| Ion/Fragment | Predicted m/z | Notes |

| [M]⁺ | 202 | Molecular ion (with ³⁵Cl) |

| [M+2]⁺ | 204 | Isotope peak (with ³⁷Cl), ~33% of [M]⁺ |

| [M-Cl]⁺ | 167 | Loss of chlorine atom |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 2-Chloro-5-methyl-biphenyl from reaction mixtures or environmental samples and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography is the premier technique for the analysis of semi-volatile compounds like PCBs. nih.gov The separation is typically performed using a high-resolution capillary column.

A common stationary phase for PCB analysis is poly(5%-phenyl methyl)siloxane (e.g., HP-5 or equivalent), which separates congeners based primarily on their boiling points and, to a lesser extent, their interaction with the stationary phase. nih.gov Temperature programming, where the column oven temperature is gradually increased, is used to elute a wide range of congeners effectively. mdpi.com Detection can be achieved using various detectors, including Flame Ionization Detectors (FID), Electron Capture Detectors (ECD) for high sensitivity to halogenated compounds, or Mass Spectrometry (GC-MS) for definitive identification. epa.govchromatographyonline.com

Table 4: Typical Gas Chromatography (GC-MS) Parameters for PCB Analysis

| Parameter | Condition | Reference |

| Column | 30-80 m x 0.1-0.32 mm ID, poly(5%-phenyl methyl)siloxane (0.1-0.25 µm film) | nih.govchromatographyonline.com |

| Carrier Gas | Helium or Nitrogen | mdpi.comchromatographyonline.com |

| Injector | Split/Splitless, 290 °C | mdpi.comchromatographyonline.com |

| Oven Program | e.g., 100 °C initial, ramp 5 °C/min to 250 °C | chromatographyonline.com |

| Detector | Mass Spectrometer (MS), Electron Capture (ECD), or Vacuum Ultraviolet (VUV) | nih.govepa.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers an alternative and complementary method for the separation and quantification of PCBs. chromatographyonline.com Reversed-phase HPLC is the most common mode used.

Separation is typically achieved on a C18 (octadecylsilane) column, where more hydrophobic, less chlorinated biphenyls elute earlier when using a polar mobile phase. fishersci.com A gradient elution using a mixture of acetonitrile (B52724) and water is frequently employed to resolve complex mixtures. fishersci.com Porous graphitic carbon (PGC) columns have also been shown to be effective, separating PCBs based on their planarity, which is influenced by the number of ortho-chlorine substituents. usgs.govoup.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector. chromatographyonline.com

Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters for PCB Analysis

| Parameter | Condition | Reference |

| Column | Accucore C18 (2.6 µm particles) or Porous Graphitic Carbon (PGC) | fishersci.comusgs.gov |

| Mobile Phase | Acetonitrile / Water (gradient) or n-Hexane / Dichloromethane (gradient) | fishersci.comnih.gov |

| Detector | Diode Array Detector (DAD) / UV Detector | chromatographyonline.com |

| Flow Rate | ~1.0 mL/min | |

| Analysis Time | < 20 minutes | fishersci.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation of a compound like 2-Chloro-5-methyl-biphenyl. The solid-state structure is crucial as it influences the compound's physical properties and its interactions with biological systems.

The data obtained from X-ray crystallography, such as atomic coordinates, space group, and unit cell dimensions, are fundamental for understanding the intermolecular interactions, like π-π stacking and hydrogen bonds, that govern the crystal packing. colab.ws

Table 1: Representative Crystallographic Data for Related Biphenyl Compounds

| Compound | Dihedral Angle (°) | C1-C1' Bond Length (Å) | Crystal System | Space Group | Reference |

|---|---|---|---|---|---|

| 3,3',4,4'-Tetrachlorobiphenyl (B1197948) (PCB 77) | 41.2 | 1.488 | Monoclinic | P2₁/c | uky.edu |

| 2'-Chloro-p-terphenyl-2,5-dione (2'-Cl-2,5-Q) | Not Specified | 1.498 | Orthorhombic | Pca2₁ | nih.gov |

| 3'-Chloro-p-terphenyl-2,5-dione (3'-Cl-2,5-Q) | Not Specified | 1.491 | Orthorhombic | P2₁2₁2₁ | nih.gov |

| 4'-Chloro-p-terphenyl-2,5-dione (4'-Cl-2,5-Q) | Not Specified | 1.493 | Orthorhombic | P2₁2₁2₁ | nih.gov |

This table presents data from structurally related compounds to illustrate the parameters obtained from X-ray crystallography. The specific values for 2-Chloro-5-methyl-biphenyl are not available in the provided sources.

Advanced Analytical Techniques for Complex Mixtures Containing Biphenyls

The detection and quantification of specific biphenyl congeners, such as 2-Chloro-5-methyl-biphenyl, within complex environmental or biological matrices, present a significant analytical challenge. nih.govresearchgate.net These mixtures can contain numerous isomers and other interfering substances. Consequently, highly sensitive and selective analytical methods are required. epri.com

Gas chromatography (GC) is the cornerstone technique for the analysis of PCBs. clu-in.org When coupled with an electron capture detector (ECD), which is highly sensitive to halogenated compounds, it provides excellent detection limits. sumitomo-chem.co.jp However, for unambiguous identification and quantification, especially in complex mixtures, mass spectrometry (MS) is the preferred detection method. researchgate.netepa.gov Gas chromatography-mass spectrometry (GC-MS) combines the superior separation power of GC with the definitive identification capabilities of MS. clu-in.org High-resolution mass spectrometry (HRMS) offers even greater specificity and lower detection limits.

For particularly complex samples where co-elution of different congeners is a problem, multidimensional gas chromatography (MDGC) is employed. acs.org This technique uses two or more GC columns with different stationary phases to achieve enhanced separation of the analytes before they enter the detector.

Sample preparation is a critical step in the analytical workflow. It typically involves extraction from the sample matrix (e.g., soil, water, tissue) using organic solvents, followed by cleanup procedures to remove interfering compounds like lipids. epri.comepa.gov Techniques such as solid-phase extraction (SPE) and column chromatography are commonly used for sample cleanup. researchgate.netresearchgate.net More recent developments include innovative sampling methods like the needle trap device (NTD), which offers a simple and inexpensive way to pre-concentrate PCBs from water samples before GC analysis. chromatographyonline.com

Table 2: Advanced Analytical Techniques for Biphenyl Analysis

| Technique | Principle | Application/Advantages | Reference(s) |

|---|---|---|---|

| Gas Chromatography-Electron Capture Detection (GC-ECD) | Separates volatile compounds based on boiling point and polarity; ECD offers high sensitivity to halogenated compounds. | Widely used for routine analysis of PCBs; cost-effective and sensitive. | researchgate.netsumitomo-chem.co.jp |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds by GC, which are then ionized and detected based on their mass-to-charge ratio. | Provides definitive identification and quantification of individual congeners. Low-resolution MS (LRMS) is common. | researchgate.netclu-in.orgepa.gov |

| Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) | A variant of GC-MS that uses a mass analyzer with high resolving power to measure mass with very high accuracy. | Offers very high selectivity and low detection limits, reducing interferences. | sumitomo-chem.co.jp |

| Multidimensional Gas Chromatography (MDGC) | Uses multiple GC columns with different selectivities to achieve superior separation of complex mixtures. | Resolves co-eluting congeners that cannot be separated by a single GC column. | acs.org |

Research Directions in Materials Science Applications of Halogenated Biphenyls

Design and Synthesis of Biphenyl-Based Organic Semiconductors and Charge Transport Materials

Investigation of Molecular Architecture for Enhanced Charge Carrier Mobility

There is no available literature that investigates the molecular architecture of 2-Chloro-5-methyl-biphenyl in the context of enhancing charge carrier mobility. Such studies are highly specific and have not been published for this particular compound.

Exploration of Electronic Structure-Property Relationships for Optoelectronic Performance (e.g., OLEDs, organic solar cells)

The relationship between the electronic structure of 2-Chloro-5-methyl-biphenyl and its potential optoelectronic performance has not been explored in published research. Data on its utility in applications like Organic Light-Emitting Diodes (OLEDs) or organic solar cells is non-existent.

Development of Biphenyl-Derived Scaffolds for Liquid Crystal Technologies

While other halogenated and methylated biphenyls are investigated for liquid crystal applications, there are no specific studies detailing the use of 2-Chloro-5-methyl-biphenyl as a scaffold for liquid crystal technologies.

Advanced Polymeric Materials Research Incorporating Biphenyl (B1667301) Moieties

No research could be found on the incorporation of 2-Chloro-5-methyl-biphenyl moieties into advanced polymeric materials. The synthesis and characterization of polymers derived from this specific compound have not been reported.

Functionalization for Responsive Materials and Chemical Sensors

The functionalization of 2-Chloro-5-methyl-biphenyl for the development of responsive materials or chemical sensors is not a subject of current or past research found in the public domain.

Environmental Behavior and Transformation Research of Chlorinated Biphenyls

Environmental Fate and Transport Mechanisms

The movement and distribution of 2-Chloro-5-methyl-biphenyl in the environment are governed by several key mechanisms, including its interaction with soil and sediment, its potential for atmospheric transport, and its role in biogeochemical cycles.

The sorption of chlorinated biphenyls to soil and sediment is a critical process that influences their mobility and bioavailability. Generally, the extent of sorption is related to the organic carbon content of the soil or sediment and the degree of chlorination of the biphenyl (B1667301) molecule. nm.govsciengine.com More highly chlorinated PCBs tend to be more strongly sorbed. nm.gov

Research on 2-chlorobiphenyl (B15942), a closely related monochlorinated biphenyl, provides insights into the likely behavior of 2-Chloro-5-methyl-biphenyl. A study investigating the adsorption of 2-chlorobiphenyl on various sediment components demonstrated the significant role of both organic and inorganic fractions in controlling its distribution. researchgate.net The study highlighted that the adsorption and holding capability of sediment components strongly influenced the amount of the compound that could be desorbed and subsequently degraded. researchgate.net Organic components in aquatic sediments, in particular, were shown to have a substantial role in retaining 2-chlorobiphenyl, thereby reducing its availability for dechlorination processes. researchgate.net

The table below summarizes the relative adsorption and holding capability of different sediment components for 2-chlorobiphenyl, which can be considered indicative for 2-Chloro-5-methyl-biphenyl.

Data derived from a study on 2-chlorobiphenyl (2-ClBP) which serves as a proxy for 2-Chloro-5-methyl-biphenyl. researchgate.net

The potential for volatilization and subsequent long-range atmospheric transport is a significant factor in the global distribution of chlorinated biphenyls. epa.gov Generally, less-chlorinated congeners are more volatile than their more highly chlorinated counterparts. nih.gov This suggests that 2-Chloro-5-methyl-biphenyl, as a monochlorinated biphenyl, would have a higher potential for volatilization compared to more chlorinated PCBs.

Once in the atmosphere, these compounds can be transported over long distances and are subject to deposition in regions far from their original source. epa.gov The partitioning between the gas phase and atmospheric particles is a key determinant of their transport and removal from the atmosphere. sciengine.com

The biogeochemical cycling of chlorinated biphenyls involves their transfer and transformation within and between different environmental compartments, including the atmosphere, water, soil, sediment, and biota. wikipedia.orgresearchgate.net Due to their persistence and lipophilic nature, chlorinated biphenyls can bioaccumulate in organisms and biomagnify through the food web. nih.gov

The cycling of PCBs in aquatic environments is heavily influenced by their sorption to particulate organic carbon, which leads to their deposition in sediments. researchgate.net Sediments can therefore act as a long-term sink for these compounds. researchgate.net However, they can also be reintroduced into the water column through resuspension and other benthic processes.

Abiotic Degradation Pathways

In addition to biological degradation, chlorinated biphenyls can be transformed in the environment through abiotic processes such as photolysis, chemical oxidation, and hydrolysis.

Chemical oxidation is another abiotic process that can contribute to the transformation of chlorinated biphenyls. Studies on the oxidation of N-methylbiphenyl-2-carboxamides by aqueous potassium persulphate have shown the formation of various degradation products. rsc.org The susceptibility of 2-Chloro-5-methyl-biphenyl to environmental oxidants would depend on the specific environmental conditions.

Hydrolysis is a chemical reaction with water that can lead to the breakdown of certain organic compounds. The rate of hydrolysis is dependent on factors such as the chemical structure of the compound and the pH of the surrounding medium. While specific hydrolysis data for 2-Chloro-5-methyl-biphenyl are limited, studies on other chlorinated compounds can provide some general insights. For example, the hydrolysis of 2-chloroethyl sulfides has been studied to understand its kinetics and mechanism. acs.org Generally, the carbon-chlorine bond in aryl chlorides is relatively resistant to hydrolysis under typical environmental conditions.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Chloro-5-methyl-biphenyl |

| 2-chlorobiphenyl |

| 1-chloro-4-(chloromethyl)benzene |

| N-methylbiphenyl-2-carboxamides |

| 2-chloroethyl sulfides |

Despite a comprehensive search for scientific literature, no specific research was found that directly investigates the environmental behavior and transformation of the chemical compound 2-Chloro-5-methyl-biphenyl .

Studies on the biotic degradation, including microbial transformation, reductive dechlorination pathways, and enzymatic degradation by environmental microorganisms, have been conducted on a variety of other chlorinated biphenyl congeners. This body of research provides a general understanding of how polychlorinated biphenyls (PCBs) are broken down in the environment. For instance, anaerobic microorganisms have been shown to reductively dechlorinate more highly chlorinated PCBs to less chlorinated congeners, which can then be susceptible to aerobic degradation. However, the specific pathways and the microorganisms and enzymes involved are highly dependent on the specific structure of the PCB congener, including the number and position of chlorine atoms and other substituents.

Similarly, while general environmental monitoring and analytical methodologies exist for the detection and quantification of chlorinated biphenyls as a class of compounds, specific protocols and research findings for 2-Chloro-5-methyl-biphenyl are not available in the reviewed literature. Analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed for the analysis of PCBs in various environmental matrices.

Due to the absence of direct research on 2-Chloro-5-methyl-biphenyl, it is not possible to provide detailed, scientifically accurate information for the requested article sections focusing solely on this specific compound. The available scientific literature concentrates on other, more commonly studied or environmentally prevalent chlorinated biphenyls.

Future Research Perspectives and Methodological Advancements

Integration of Artificial Intelligence and Machine Learning in Biphenyl (B1667301) Research

| Machine Learning Model | Application Area | Predicted Properties / Outcomes | Potential Relevance for 2-Chloro-5-methyl-biphenyl |

|---|---|---|---|

| Random Forest (RF) | Environmental Science | Prediction of PCB concentrations in water systems. nih.gov | Forecasting environmental distribution and persistence. |

| Multiple Linear Regression (MLR) | Analytical Chemistry | Estimation of gas chromatography retention times for PCB metabolites. acs.org | Assisting in the identification of potential metabolites in complex samples. |

| Random Forest Regression (RFR) | Metabolite Identification | Prediction of MS/MS responses and fragmentation patterns. nih.gov | Facilitating structural elucidation of unknown transformation products. |

| Recurrent Neural Networks (RNN) | De Novo Molecular Design | Generation of novel molecular structures with desired biological activities. nih.gov | Designing new functional materials or therapeutic agents based on its core structure. |

Sustainable Synthetic Methodologies for Halogenated Biphenyls

The synthesis of halogenated biphenyls has traditionally relied on cross-coupling reactions such as the Suzuki-Miyaura and Ullmann reactions. rsc.orgrsc.org While effective, these methods often involve the use of organic solvents, phosphine (B1218219) ligands, and catalysts that are difficult to recover, posing environmental concerns. rsc.org Modern research is intensely focused on developing "green" or sustainable alternatives that minimize waste, reduce energy consumption, and utilize more environmentally benign materials. rsc.org

Significant progress has been made in adapting the Suzuki-Miyaura reaction for greener conditions. researchgate.net One of the most promising approaches involves the use of water as a reaction solvent, which eliminates the need for volatile organic compounds. rsc.orgmdpi.com This has been made possible by the development of highly efficient, water-soluble palladium catalysts or catalyst systems supported on materials like modified graphene or hydrotalcite, which allows for easy recovery and reuse over multiple cycles. mdpi.commdpi.com These sustainable protocols often operate under milder conditions, such as ambient temperature and an air atmosphere, further reducing the environmental footprint. rsc.orgmdpi.com Similarly, greener modifications of the Ullmann reaction are being explored, using reusable catalysts like palladium supported on zirconia (Pd/ZrO2) and alternative solvents to improve the sustainability of this classic C-C bond-forming reaction. researchgate.net The application of these methodologies to the synthesis of 2-Chloro-5-methyl-biphenyl would offer a more efficient and environmentally responsible production route.

| Parameter | Traditional Approach (e.g., Suzuki, Ullmann) | Sustainable Approach |

|---|---|---|

| Solvent | Organic solvents (e.g., Toluene (B28343), DMF) | Water, Polyethylene glycol, or solvent-free conditions. researchgate.net |

| Catalyst | Homogeneous palladium complexes with phosphine ligands. | Heterogeneous, recyclable palladium nanoparticles on supports (graphene, hydrotalcite). mdpi.commdpi.com |

| Reaction Conditions | Often requires elevated temperatures and inert atmosphere. | Ambient temperature and atmospheric conditions are achievable. mdpi.com |

| Efficiency & Reusability | Catalyst recovery is difficult; often single-use. | Catalyst can be easily filtered and reused for multiple cycles with high yield. rsc.orgmdpi.com |

Advanced Characterization Techniques for In-Situ Analysis

Understanding the precise mechanisms of chemical reactions is crucial for optimizing synthesis and developing new catalysts. Traditional analytical methods often rely on ex situ analysis, where samples are taken from a reaction and analyzed separately, potentially missing transient intermediates or failing to capture the true state of a working catalyst. Advanced in situ and operando spectroscopic techniques are overcoming these limitations by allowing researchers to monitor reactions in real-time under actual process conditions. wikipedia.orgethz.ch

Operando spectroscopy couples the simultaneous characterization of a catalyst or reaction mixture with the measurement of its activity, providing direct correlations between structure and performance. wikipedia.org Techniques such as Raman, Infrared (IR), and UV-Vis spectroscopy, as well as X-ray based methods like X-ray Absorption Spectroscopy (XAS), can be integrated into a reaction vessel. wikipedia.orgyoutube.com This allows for the real-time observation of catalyst oxidation states, the formation and disappearance of intermediate species, and changes in molecular bonding as the reaction progresses. youtube.comchemrxiv.org For the synthesis of 2-Chloro-5-methyl-biphenyl, employing an operando setup could provide unprecedented insight into the catalytic cycle of a Suzuki or Ullmann coupling, revealing the active state of the palladium catalyst and identifying rate-limiting steps or deactivation pathways. youtube.com This knowledge is invaluable for designing more robust and efficient catalytic systems.

| Technique | Information Obtained | Application in 2-Chloro-5-methyl-biphenyl Synthesis |

|---|---|---|

| Raman Spectroscopy | Vibrational modes of molecules, bond formation/breaking, catalyst structure. wikipedia.org | Monitoring the formation of the biphenyl C-C bond and identifying reaction intermediates. |

| Infrared (IR) Spectroscopy | Functional group analysis, adsorption of reactants on catalyst surface. wikipedia.org | Observing the interaction of reactants with the catalyst surface during the reaction. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of the catalyst metal center. youtube.com | Tracking changes in the palladium catalyst (e.g., Pd(0) to Pd(II)) throughout the catalytic cycle. |

| Fluorescence Spectroscopy | Monitoring reaction progress and catalyst activity by tracking fluorescent species. uu.nl | Evaluating catalyst performance and predicting reaction endpoints in real-time. |

Emerging Applications and Design Principles for Novel Biphenyl-Based Materials

Biphenyl derivatives are fundamental building blocks in materials science, serving as the core structure for liquid crystals, organic electronics, and pharmaceuticals. researchgate.net The function of these materials is highly dependent on their molecular structure, where even minor atomic changes can have dramatic effects on their electronic, optical, and biological properties. rsc.org The specific substitution pattern of 2-Chloro-5-methyl-biphenyl, featuring both an electron-withdrawing chlorine atom and an electron-donating methyl group, makes it an interesting candidate for designing new functional materials.

Design principles in organic electronics often focus on tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.org The substituents on the biphenyl core play a critical role in this process. For instance, attaching electron-donating groups (like methyl) can raise the HOMO level, while electron-withdrawing groups (like chloro) can lower the LUMO level. By strategically placing these groups, chemists can tailor the bandgap and charge-transport properties of a material. acs.orgresearchgate.net Computational studies using Density Functional Theory (DFT) can predict these properties, providing a theoretical guideline for designing effective materials before synthesis. researchgate.netsemanticscholar.org The structure of 2-Chloro-5-methyl-biphenyl could be incorporated into larger conjugated systems for applications in Organic Light-Emitting Diodes (OLEDs) or organic field-effect transistors. acs.org Furthermore, substituted biphenyls are being explored as novel therapeutic agents, such as androgen receptor degraders for cancer treatment, indicating that derivatives of 2-Chloro-5-methyl-biphenyl could be investigated for biological activity. nih.gov

| Structural Modification | Design Principle | Effect on Material Properties | Potential Application |

|---|---|---|---|

| Addition of Electron-Donating Groups (e.g., -CH₃) | Energy Level Tuning | Raises HOMO level, can improve hole injection/transport. rsc.org | Hole-transport layers in OLEDs, p-type semiconductors. |

| Addition of Electron-Withdrawing Groups (e.g., -Cl) | Energy Level Tuning | Lowers LUMO level, can improve electron injection/transport. acs.org | Electron-transport layers in OLEDs, n-type semiconductors. |

| Controlling Torsional Angle | Molecular Packing & Conjugation | Affects π-orbital overlap between rings, influencing charge mobility and emission properties. semanticscholar.org | Organic electronics, liquid crystals. |

| Introducing Specific Functional Groups | Biological Targeting | Creates specific interactions with biological targets like receptors or enzymes. nih.gov | Pharmaceuticals, therapeutic agents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.